molecular formula C23H23N3O3S B2466093 Ethyl 4-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate CAS No. 1226440-17-0

Ethyl 4-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate

Cat. No.: B2466093
CAS No.: 1226440-17-0
M. Wt: 421.52
InChI Key: ABUHWFACGGPOBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate typically involves multi-step organic reactionsThe final step involves the coupling of the quinoline derivative with ethyl 4-aminobenzoate under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

Ethyl 4-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, while the thiomorpholine moiety may interact with enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[[2-(thiomorpholine-4-carbonyl)quinolin-4-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-2-29-23(28)16-7-9-17(10-8-16)24-20-15-21(22(27)26-11-13-30-14-12-26)25-19-6-4-3-5-18(19)20/h3-10,15H,2,11-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUHWFACGGPOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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